molecular formula C8H12O B13495540 6-Methylspiro[3.3]heptan-1-one

6-Methylspiro[3.3]heptan-1-one

Cat. No.: B13495540
M. Wt: 124.18 g/mol
InChI Key: GAVHFDIGRBTDFX-UHFFFAOYSA-N
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Description

6-Methylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylspiro[3.3]heptan-1-one can be achieved through several methods. One common approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

6-Methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.

    Material Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 6-Methylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A similar spirocyclic compound without the methyl group.

    Spiro[3.4]octan-1-one: A larger spirocyclic compound with an additional carbon in the ring structure.

Uniqueness

6-Methylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and binding properties. This makes it distinct from other spirocyclic compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylspiro[3.3]heptan-7-one

InChI

InChI=1S/C8H12O/c1-6-4-8(5-6)3-2-7(8)9/h6H,2-5H2,1H3

InChI Key

GAVHFDIGRBTDFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CCC2=O

Origin of Product

United States

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